2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile

Description

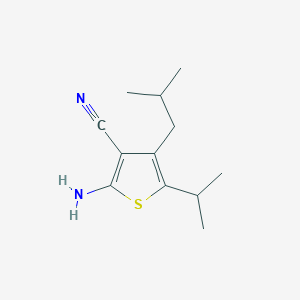

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile is a substituted thiophene derivative characterized by an amino group at position 2, a carbonitrile group at position 3, and bulky alkyl substituents (isobutyl and isopropyl) at positions 4 and 5, respectively. Thiophene derivatives are often explored for their bioactivity, with substituents influencing solubility, stability, and target interactions .

Properties

IUPAC Name |

2-amino-4-(2-methylpropyl)-5-propan-2-ylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-7(2)5-9-10(6-13)12(14)15-11(9)8(3)4/h7-8H,5,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMXLKIOUBACHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(SC(=C1C#N)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile typically involves multi-step organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile with structurally related thiophene carbonitriles, highlighting substituents, molecular properties, and inferred characteristics based on the provided evidence.

Key Structural and Functional Insights:

In contrast, the sulfanyl and benzoyl groups in ’s compound increase polarity and molecular weight, likely limiting membrane permeability .

Synthetic Utility :

- Thiophene carbonitriles with alkyl substituents (e.g., ) are frequently intermediates in drug synthesis, suggesting the target compound may serve a similar role in constructing heterocyclic pharmaceuticals .

Stability and Reactivity :

- Bulky substituents (e.g., isobutylphenyl in ) may sterically hinder nucleophilic attack at the thiophene ring, enhancing stability under acidic conditions .

Biological Activity

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile (CAS No. 952958-74-6) is an organic compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound features a thiophene ring substituted with an amino group, isobutyl group, and isopropyl group. These substituents significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2S |

| Molecular Weight | 222.35 g/mol |

| CAS Number | 952958-74-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound has shown potential in inhibiting various kinases, which play crucial roles in cell signaling and proliferation.

- Receptor Modulation : It may also interact with adenosine receptors, influencing pathways related to cellular responses.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have been conducted to evaluate its efficacy against several cancer cell lines.

-

Cell Viability Assays : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The results indicated significant cytotoxicity, particularly against the PC-3 and A549 cell lines.

Cell Line IC50 (µg/mL) Comparison Drug IC50 (µg/mL) MCF-7 5.0 ± 0.1 Vinblastine 4.0 ± 0.1 HCT-116 6.0 ± 0.2 Colchicine 8.0 ± 0.1 PC-3 2.4 ± 0.1 Vinblastine 2.3 ± 0.1 A549 3.2 ± 0.1 Colchicine 9.6 ± 0.1 HepG-2 10.0 ± 0.5 - - -

Kinase Inhibition Studies : The compound was evaluated for its inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR)-2 kinases.

- EGFR IC50:

- VEGFR-2 IC50:

- Comparison with Sorafenib: EGFR IC50 , VEGFR-2 IC50

These results suggest that the compound exhibits comparable efficacy to established inhibitors like Sorafenib, making it a candidate for further development in cancer therapeutics.

Case Study: In Vitro Anticancer Evaluation

A study assessed the cytotoxic effects of the compound using the MTT assay across multiple concentrations ranging from to . The compound demonstrated selective toxicity towards cancerous cells while exhibiting minimal effects on normal cell lines such as human fetal lung fibroblasts (HFL-1).

Case Study: Molecular Docking Analysis

Molecular docking studies revealed that the compound binds effectively to the active sites of EGFR and VEGFR-2 kinases, providing insights into its mechanism of action and supporting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile?

Methodological Answer: The synthesis typically involves multi-step functionalization of a thiophene core. A common approach includes:

- Step 1: Formation of the thiophene backbone via cyclization of α-cyanoketones or α-enaminonitriles under acidic conditions .

- Step 2: Introduction of isobutyl and isopropyl groups via Friedel-Crafts alkylation or nucleophilic substitution. For example, using alkyl halides (e.g., isobutyl bromide) with Lewis acid catalysts (e.g., AlCl₃) in anhydrous solvents .

- Step 3: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Acetic acid, reflux, 6 hrs | 65–75 |

| 2 | AlCl₃, DCM, 0°C → RT | 50–60 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assigns substituent positions and confirms regioselectivity. For example, the amino group (δ 5.2–5.8 ppm) and nitrile (δ 115–120 ppm in ¹³C) .

- IR Spectroscopy: Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .

- X-ray Crystallography: Resolves steric effects of isobutyl/isopropyl groups (e.g., torsion angles < 10° indicate minimal strain) .

Q. What are common derivatives of this compound, and how are they synthesized?

Methodological Answer: Derivatives are synthesized via:

- Azo Coupling: Reaction with diazonium salts to form thieno[2,3-d]pyrimidines .

- Cyclocondensation: With formic/acetic acid under reflux to generate fused heterocycles (e.g., thienothiazines) .

- Oxidation/Reduction: KMnO₄ oxidizes thiophene to sulfone derivatives; LiAlH₄ reduces nitriles to amines .

Advanced Research Questions

Q. How do steric effects of isobutyl/isopropyl groups influence reaction mechanisms?

Methodological Answer:

- Electronic Effects: Isobutyl groups increase electron density at C4 via inductive effects, altering nucleophilic substitution rates.

- Steric Hindrance: Bulky substituents reduce accessibility for electrophiles (e.g., in Vilsmeier-Haack formylation), requiring polar aprotic solvents (DMF) to enhance reactivity .

- Kinetic Studies: Compare reaction rates of substituted vs. unsubstituted analogs using HPLC or GC-MS .

Q. How can computational modeling predict the compound’s biological activity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Parameters include grid box size (20 ų) and Lamarckian genetic algorithms .

- QSAR Models: Correlate substituent hydrophobicity (logP) with antimicrobial IC₅₀ values. Example: Isobutyl groups enhance membrane permeability .

Table 2: Example Docking Results

| Target Protein | Binding Energy (kcal/mol) | Interaction Residues |

|---|---|---|

| COX-2 | -8.2 | Arg120, Tyr355 |

Q. What strategies resolve contradictions in reported melting points or spectral data?

Methodological Answer:

- Purity Analysis: Compare DSC (Differential Scanning Calorimetry) thermograms to identify impurities affecting melting points .

- Spectral Replication: Reproduce NMR under standardized conditions (e.g., DMSO-d₆, 400 MHz) to confirm shifts.

- Meta-Analysis: Aggregate data from PubChem, CAS, and EPA DSSTox to identify consensus values .

Q. How is the compound evaluated for potential antiviral activity?

Methodological Answer:

- In Vitro Assays:

- Plaque Reduction: Treat Vero cells infected with HSV-1; measure IC₅₀ via plaque counting .

- Cytotoxicity: Use MTT assay on human fibroblasts to determine selectivity index (SI = CC₅₀/IC₅₀) .

- Mechanistic Studies: RT-PCR quantifies viral DNA replication inhibition (e.g., 70% reduction at 50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.